molecular formula C12H8BrNO3 B6126013 2-(4-bromophenyl)-5-(2-nitrovinyl)furan

2-(4-bromophenyl)-5-(2-nitrovinyl)furan

Cat. No. B6126013
M. Wt: 294.10 g/mol
InChI Key: XNSSMTISCNZTBR-FPLPWBNLSA-N
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Description

2-(4-bromophenyl)-5-(2-nitrovinyl)furan is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a furan derivative that has been synthesized through various methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in lab experiments.

Scientific Research Applications

2-(4-bromophenyl)-5-(2-nitrovinyl)furan has been studied for its potential applications in the field of medicine. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent. Additionally, it has been shown to have antimicrobial activity against various bacterial strains.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(2-nitrovinyl)furan is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound may inhibit the NF-κB signaling pathway, which plays a role in inflammation.
Biochemical and Physiological Effects
Studies have shown that this compound exhibits low toxicity and does not cause significant changes in biochemical and physiological parameters in animal models. However, further studies are needed to fully understand the effects of the compound on various biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenyl)-5-(2-nitrovinyl)furan in lab experiments include its potential applications in cancer research, inflammation, and antimicrobial activity. Additionally, the compound has been shown to exhibit low toxicity, making it a safer alternative to other compounds with similar activities. However, the limitations of using the compound in lab experiments include its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of 2-(4-bromophenyl)-5-(2-nitrovinyl)furan. One potential direction is the optimization of the synthesis method to obtain higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its effects on various biological systems. The compound's potential applications in cancer research, inflammation, and antimicrobial activity also warrant further investigation. Finally, the development of new derivatives of this compound may lead to compounds with improved activity and reduced limitations.
Conclusion
In conclusion, this compound is a furan derivative that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. Further studies are needed to fully understand the compound's potential applications and to optimize its use in scientific research.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-5-(2-nitrovinyl)furan has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-furancarboxaldehyde with 4-bromoacetophenone in the presence of a base, followed by the addition of nitroethene. Another method involves the reaction of 2-furancarboxaldehyde with 4-bromoacetophenone in the presence of a base, followed by the addition of nitromethane and subsequent oxidation. These methods have been optimized to obtain high yields of the compound.

properties

IUPAC Name

2-(4-bromophenyl)-5-[(Z)-2-nitroethenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3/c13-10-3-1-9(2-4-10)12-6-5-11(17-12)7-8-14(15)16/h1-8H/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSSMTISCNZTBR-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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